Hetacillin(1-)
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Overview
Description
Hetacillin(1-) is a beta-lactam antibiotic that belongs to the aminopenicillin family. It is a prodrug, meaning it has no antibacterial activity itself but is converted in the body to ampicillin, which is active against a variety of bacteria . Hetacillin(1-) is known for its ability to inhibit bacterial cell wall synthesis, making it effective against both gram-positive and gram-negative bacteria .
Preparation Methods
Hetacillin(1-) is synthesized by reacting ampicillin with acetone . The reaction involves the formation of a stable intermediate that can be administered orally or via injection. In aqueous solutions, Hetacillin(1-) is unstable and quickly releases acetone, reverting to ampicillin . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the stability and efficacy of the final product.
Chemical Reactions Analysis
Hetacillin(1-) undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, Hetacillin(1-) hydrolyzes to form ampicillin and acetone.
Oxidation and Reduction:
Substitution: Hetacillin(1-) can participate in substitution reactions, particularly in the presence of nucleophiles that target the beta-lactam ring.
Common reagents used in these reactions include water (for hydrolysis) and various nucleophiles for substitution reactions. The major product formed from these reactions is ampicillin, which retains the antibacterial properties of Hetacillin(1-).
Scientific Research Applications
Hetacillin(1-) has several scientific research applications, including:
Mechanism of Action
Hetacillin(1-) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to cell lysis and death of the bacteria. The conversion of Hetacillin(1-) to ampicillin in the body ensures that it retains the antibacterial properties of ampicillin while potentially offering improved pharmacokinetic properties .
Comparison with Similar Compounds
Hetacillin(1-) is similar to other beta-lactam antibiotics, particularly those in the aminopenicillin family. Some similar compounds include:
Ampicillin: The active form of Hetacillin(1-), used widely in the treatment of bacterial infections.
Bacampicillin: Another prodrug of ampicillin, designed to improve oral bioavailability.
Epicillin: A semisynthetic penicillin with similar antibacterial properties.
Pivampicillin: A prodrug of ampicillin with enhanced stability in acidic environments.
Talampicillin: Another ampicillin prodrug with improved pharmacokinetic properties.
Hetacillin(1-) is unique in its rapid conversion to ampicillin and its potential for reduced degradation by beta-lactamase enzymes .
Properties
Molecular Formula |
C19H22N3O4S- |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H23N3O4S/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h5-9,11-13,16,20H,1-4H3,(H,25,26)/p-1/t11-,12-,13+,16-/m1/s1 |
InChI Key |
DXVUYOAEDJXBPY-NFFDBFGFSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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